molecular formula C14H14FNO B1386028 1-(4-(4-Fluorophenoxy)phenyl)ethanamine CAS No. 177842-45-4

1-(4-(4-Fluorophenoxy)phenyl)ethanamine

Cat. No. B1386028
M. Wt: 231.26 g/mol
InChI Key: DRVAKKWXGCYDJV-UHFFFAOYSA-N
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Description

“1-(4-(4-Fluorophenoxy)phenyl)ethanamine” is a chemical compound with the empirical formula C14H14FNO . It has a molecular weight of 231.27 . The compound is solid in form .


Molecular Structure Analysis

The molecular structure of “1-(4-(4-Fluorophenoxy)phenyl)ethanamine” can be represented by the SMILES string NC(C)C(C=C1)=CC=C1OC(C=C2)=CC=C2F . This indicates that the molecule contains a fluorophenoxy group attached to a phenyl group, which is further connected to an ethanamine group.


Physical And Chemical Properties Analysis

“1-(4-(4-Fluorophenoxy)phenyl)ethanamine” is a solid compound . Its molecular weight is 231.27 , and its empirical formula is C14H14FNO .

properties

IUPAC Name

1-[4-(4-fluorophenoxy)phenyl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14FNO/c1-10(16)11-2-6-13(7-3-11)17-14-8-4-12(15)5-9-14/h2-10H,16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRVAKKWXGCYDJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)OC2=CC=C(C=C2)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-(4-Fluorophenoxy)phenyl)ethanamine

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